

Thermodynamic Modeling of the Iridium-Molybdenum System: A Technical Guide

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Compound of Interest

Compound Name: *Iridium--molybdenum (3/1)*

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This technical guide provides an in-depth overview of the thermodynamic modeling of the Iridium-Molybdenum (Ir-Mo) binary system. Given the limited availability of experimental thermodynamic data for this system, this guide focuses on the robust computational approach combining first-principles calculations with the CALPHAD (CALculation of PHase Diagrams) methodology. This integrated approach provides a powerful framework for understanding phase equilibria and thermodynamic properties, crucial for the design of novel high-performance alloys.

Introduction to the Iridium-Molybdenum System

The Ir-Mo system is of significant interest for high-temperature applications due to the exceptional high-temperature strength and corrosion resistance of iridium, combined with the alloying potential of molybdenum to enhance processability and strength.^{[1][2]} A fundamental understanding of the phase diagram and thermodynamic properties is essential for the development of new Ir-Mo based alloys.

The Ir-Mo binary system is characterized by the presence of eight phases: the liquid phase, a face-centered cubic (Fcc_A1) solid solution rich in Iridium, a body-centered cubic (Bcc_A2) solid solution rich in Molybdenum, and five intermetallic compounds: IrMo_3 , IrMo , Ir_3Mo , ϵ , and σ .^[1]

Thermodynamic Modeling Methodology

Due to a scarcity of experimental thermodynamic information, the modeling of the Ir-Mo system relies heavily on a synergistic combination of first-principles quantum mechanical calculations and the phenomenological CALPHAD approach.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

First-Principles Calculations

First-principles calculations, based on Density Functional Theory (DFT), serve as a predictive tool to generate essential thermodynamic data where experimental values are unavailable.[\[1\]](#)[\[2\]](#) This method is particularly valuable for determining the formation enthalpies of intermetallic compounds and solid solutions at 0 K.

Experimental Protocol: First-Principles Calculations (as cited for the Ir-Mo system)

- Software: The Vienna Ab initio Simulation Package (VASP) is a commonly used software for these calculations.
- Method: The calculations are performed using the projector augmented-wave (PAW) method.
- Functional: The generalized gradient approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is typically employed for the exchange-correlation energy.
- Procedure:
 - The total energies of the pure elements (Ir and Mo) in their stable crystal structures and the intermetallic compounds in the Ir-Mo system are calculated.
 - For solid solutions (Fcc_A1 and Bcc_A2), the special quasirandom structures (SQS) approach is used to model the random atomic arrangement at various compositions.
 - The formation enthalpy (ΔH) of a compound Ir_xMo_{1-x} is then calculated using the following formula: $\Delta H = E(Ir_xMo_{1-x}) - xE(Ir) - (1-x)E(Mo)$ where E represents the total energy of the respective phase.[\[2\]](#)

CALPHAD Methodology

The CALPHAD method uses thermodynamic models to describe the Gibbs energy of each phase in a system as a function of composition, temperature, and pressure. The parameters in these models are optimized to fit available experimental data (such as phase boundaries) and first-principles calculation results (such as formation enthalpies).

Experimental Protocol: CALPHAD Modeling (as cited for the Ir-Mo system)

- Software: The PARROT module of the Thermo-Calc software package is utilized for the thermodynamic parameter optimization.
- Thermodynamic Models:
 - Solution Phases (Liquid, Fcc_A1, Bcc_A2): These phases are described by the substitutional solution model, with the Gibbs energy expressed using the Redlich-Kister polynomial.
 - Intermetallic Compounds: Stoichiometric compounds (like IrMo and Ir₃Mo) are treated as line compounds. Phases with a homogeneity range (like IrMo₃, ϵ , and σ) are described using the sublattice model.
- Optimization Process:
 - The Gibbs energy of each phase is modeled, incorporating parameters for enthalpy, entropy, and their dependence on composition and temperature.
 - The optimization process involves fitting these model parameters to the collected experimental phase diagram data and the formation enthalpies obtained from first-principles calculations.
 - This results in a self-consistent thermodynamic database for the binary system, which can be used to calculate the phase diagram and other thermodynamic properties.

Quantitative Data for the Ir-Mo System

The following tables summarize the crystallographic, reaction, and thermodynamic data for the Iridium-Molybdenum system, derived from the integrated computational approach.

Table 1: Crystallographic Data of Phases in the Ir-Mo System

Phase	Pearson Symbol	Space Group	Prototype
Fcc_A1 (Ir)	cF4	Fm-3m	Cu
Bcc_A2 (Mo)	cI2	Im-3m	W
Ir ₃ Mo	cP4	Pm-3m	AuCu ₃
IrMo	cP2	Pm-3m	CsCl
IrMo ₃	cP8	Pm-3m	Cr ₃ Si
ε	hP8	P6 ₃ /mmc	Mg
σ	tP30	P4 ₂ /mnM	σ-CrFe

Source: Compiled from data in Huang et al. (2019).[\[1\]](#)[\[2\]](#)

Table 2: Invariant Reactions in the Ir-Mo System

Reaction	Temperature (°C)	Composition (at.% Ir)
Liquid + Fcc_A1 ↔ ε	2300	~76-78
Bcc_A2 + Liquid ↔ IrMo ₃	2110 ± 10	~16-23
Liquid + IrMo ₃ ↔ σ	2095 ± 15	-
Liquid ↔ σ + ε	2080 ± 5	~37
σ ↔ ε + IrMo ₃	1975 ± 5	-

Source: Based on experimental data reported by Michalik and Brophy and cited in subsequent assessments.[\[1\]](#)

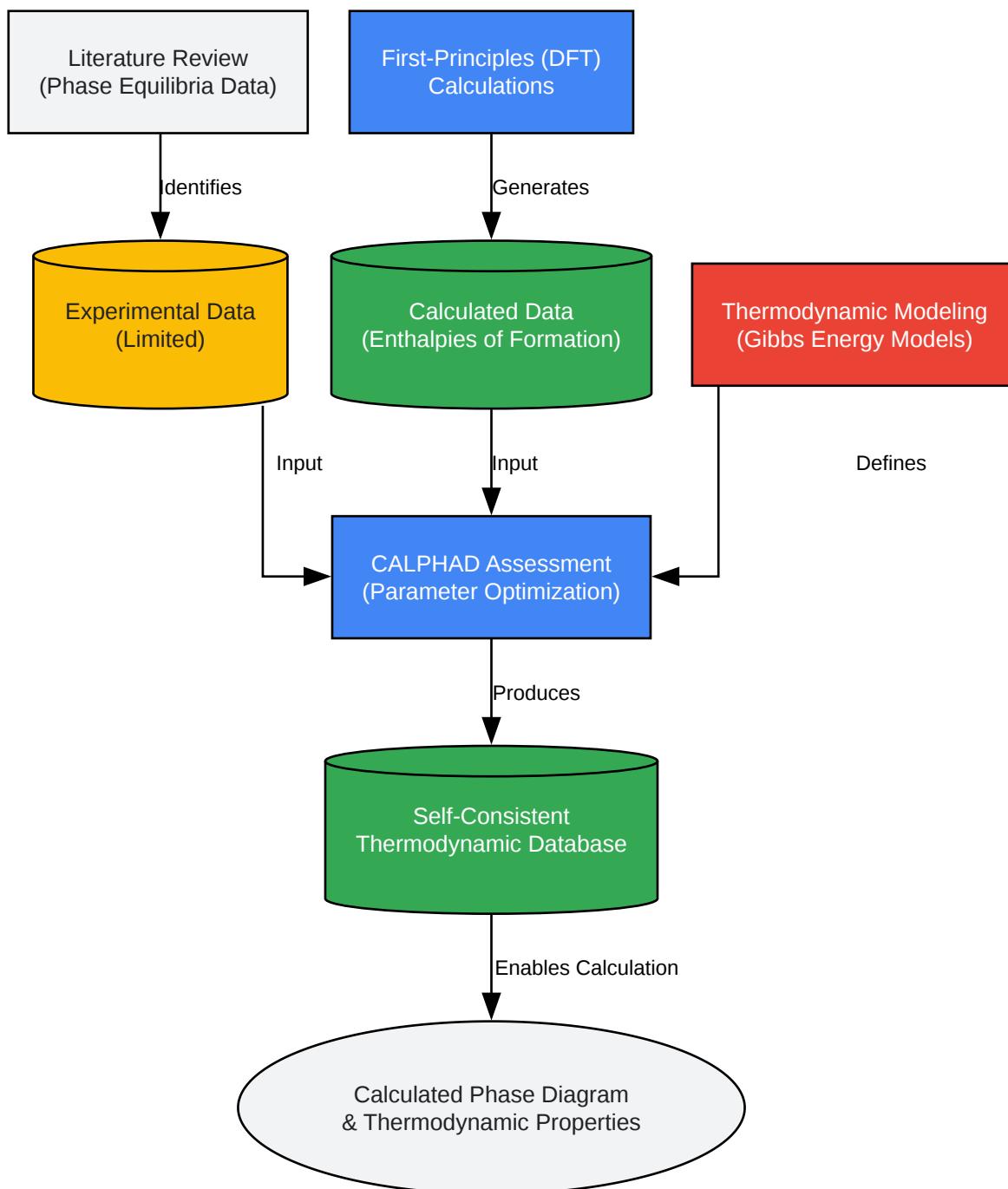
Table 3: Calculated Enthalpies of Formation for Ir-Mo Intermetallic Compounds at 0 K

Compound	Enthalpy of Formation (kJ/mol·atom)
Ir ₃ Mo	-11.97
IrMo	-18.75
IrMo ₃	-13.04
ε (Ir ₇₅ Mo ₂₅)	-11.91
ε (Ir _{62.5} Mo _{37.5})	-15.42
σ (Ir _{33.3} Mo _{66.7})	-16.89

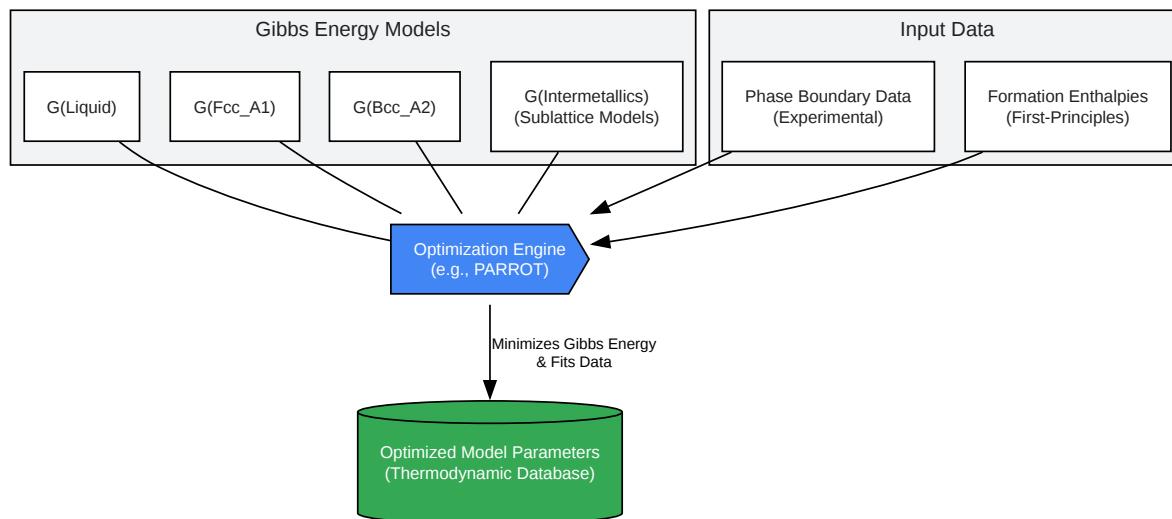
Source: First-principles calculation results from Huang et al. (2019).[\[1\]](#)[\[2\]](#)

Visualizations of the Modeling Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow and relationships within the thermodynamic modeling process for the Ir-Mo system.

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Computational workflow for thermodynamic assessment of the Ir-Mo system.



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Logical relationships in the CALPHAD modeling process for the Ir-Mo system.

Conclusion

The thermodynamic modeling of the Iridium-Molybdenum system, through the integration of first-principles calculations and the CALPHAD method, provides a comprehensive and self-consistent understanding of its phase behavior and thermodynamic properties. The data and methodologies presented in this guide offer a foundational resource for materials scientists and researchers engaged in the design and development of advanced Iridium-based alloys for high-temperature applications. The generated thermodynamic database enables the reliable calculation of phase diagrams and prediction of material properties, accelerating the materials design cycle.

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